4-{[2-Methyl-4-(morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine
Overview
Description
4,4’-[(2-methyl-1,4-piperazinediyl)disulfonyl]dimorpholine is a complex organic compound with a molecular formula of C15H26N4O4S2 It is characterized by the presence of a piperazine ring substituted with methyl and disulfonyl groups, and two morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-methyl-1,4-piperazinediyl)disulfonyl]dimorpholine typically involves the reaction of 2-methylpiperazine with morpholine in the presence of sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-methylpiperazine is reacted with sulfonyl chloride to form 2-methyl-1,4-piperazinediyl disulfonyl chloride.
Step 2: The intermediate product is then reacted with morpholine to yield 4,4’-[(2-methyl-1,4-piperazinediyl)disulfonyl]dimorpholine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(2-methyl-1,4-piperazinediyl)disulfonyl]dimorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The morpholine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
4,4’-[(2-methyl-1,4-piperazinediyl)disulfonyl]dimorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-[(2-methyl-1,4-piperazinediyl)disulfonyl]dimorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[(2-methyl-1,4-piperazinediyl)dicarbonyl]dimorpholine
- 4,4’-[(2-methyl-1,4-piperazinediyl)bis(4-oxo-2-butenoate)]
Uniqueness
4,4’-[(2-methyl-1,4-piperazinediyl)disulfonyl]dimorpholine is unique due to the presence of disulfonyl groups, which impart distinct chemical properties and reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-(3-methyl-4-morpholin-4-ylsulfonylpiperazin-1-yl)sulfonylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O6S2/c1-13-12-16(24(18,19)14-4-8-22-9-5-14)2-3-17(13)25(20,21)15-6-10-23-11-7-15/h13H,2-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUYHHZXZAEKOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)N2CCOCC2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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